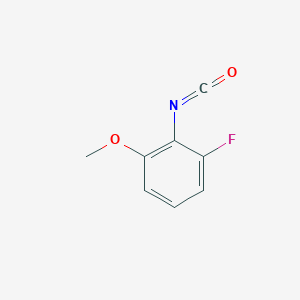![molecular formula C19H19ClFNO2 B2569139 (E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide CAS No. 1164495-66-2](/img/structure/B2569139.png)
(E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide, or simply referred to as CBFPF, is a synthetic compound that has been used in a variety of scientific research applications. It is a small molecule that has been shown to have considerable potential in a range of biochemical and physiological processes. In
Scientific Research Applications
CBFPF has been used in a variety of scientific research applications, including drug development, drug delivery, and medical imaging. It has been used as a model compound to study the pharmacokinetics and pharmacodynamics of new drugs, and it has also been used to study the mechanisms of drug action and drug metabolism. Additionally, CBFPF has been used as a substrate for drug delivery systems, and it has been used in medical imaging to study the effects of drugs on the central nervous system.
Mechanism of Action
The mechanism of action of CBFPF is not completely understood. However, it is thought to act as an agonist at a variety of receptors, including muscarinic, serotonin, and histamine receptors. It is also believed to interact with other proteins and enzymes, such as phospholipase C, protein kinase C, and cyclooxygenase-2. Additionally, CBFPF has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
CBFPF has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anti-allergic effects. Additionally, it has been shown to have antipyretic, anti-cancer, and anti-oxidant effects. It has also been shown to have anticonvulsant, antianxiety, and antidepressant effects.
Advantages and Limitations for Lab Experiments
CBFPF has many advantages for lab experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solution. Additionally, it has a wide range of potential applications, and it is well-studied, so its effects are well-understood. However, there are some limitations to using CBFPF in lab experiments. It is a relatively small molecule, so it may not be suitable for large-scale studies. Additionally, it is not approved for human or animal use, so it should not be used in studies involving living organisms.
Future Directions
There are a number of possible future directions for the use of CBFPF in scientific research. It could be used to study the effects of drugs on the central nervous system, as well as the effects of drugs on other organs and systems. Additionally, it could be used to study the pharmacokinetics and pharmacodynamics of new drugs. Furthermore, it could be used to develop new drug delivery systems, and it could be used to study the mechanisms of drug action and drug metabolism. Finally, it could be used to study the effects of drugs on the immune system, and to develop new anti-inflammatory, analgesic, and anti-allergic drugs.
Synthesis Methods
CBFPF can be synthesized through a variety of methods. The most common method is the reaction of 3-chlorobenzyl chloride with 4-(3-fluoropropoxy)phenyl acrylate in the presence of a base, such as potassium carbonate, in a solvent, such as toluene. This reaction will yield the desired compound. Other methods have also been used to synthesize CBFPF, such as the reaction of 3-chlorobenzyl chloride with 4-(3-fluoropropoxy)phenyl acrylamide in the presence of a base, such as potassium carbonate, in a solvent, such as toluene.
properties
IUPAC Name |
(E)-N-[(3-chlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO2/c20-17-4-1-3-16(13-17)14-22-19(23)10-7-15-5-8-18(9-6-15)24-12-2-11-21/h1,3-10,13H,2,11-12,14H2,(H,22,23)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAJFINVVBTZTE-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C=CC2=CC=C(C=C2)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)/C=C/C2=CC=C(C=C2)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2569056.png)
![(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2569057.png)

![1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-methoxyethyl)urea](/img/structure/B2569062.png)

![1'-(3-Chloropropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2569066.png)
![2,5-dichloro-N-[(3-hydroxythiolan-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2569067.png)
![Tert-butyl 2-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-3-(thiophen-2-yl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2569068.png)
![3-methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2569073.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B2569075.png)


